molecular formula C26H28N4O4S B12039457 4-(2-Amino-3-cyano-4-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-1(4H)-quinolinyl)benzenesulfonamide CAS No. 339339-33-2

4-(2-Amino-3-cyano-4-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-1(4H)-quinolinyl)benzenesulfonamide

Cat. No.: B12039457
CAS No.: 339339-33-2
M. Wt: 492.6 g/mol
InChI Key: QIASHYHZBOLTFY-UHFFFAOYSA-N
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Description

4-(2-Amino-3-cyano-4-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-1(4H)-quinolinyl)benzenesulfonamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes an amino group, a cyano group, an ethoxyphenyl group, and a benzenesulfonamide group

Preparation Methods

The synthesis of 4-(2-Amino-3-cyano-4-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-1(4H)-quinolinyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative, an aldehyde, and an alkene.

    Introduction of Functional Groups: The amino, cyano, and ethoxyphenyl groups are introduced through nucleophilic substitution reactions.

    Sulfonamide Formation:

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

4-(2-Amino-3-cyano-4-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-1(4H)-quinolinyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the cyano group to an amine group.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the quinoline ring, modifying its chemical properties.

Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(2-Amino-3-cyano-4-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-1(4H)-quinolinyl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: The compound is used in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Amino-3-cyano-4-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-1(4H)-quinolinyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 4-(2-Amino-3-cyano-4-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-1(4H)-quinolinyl)benzenesulfonamide include other quinoline derivatives with different substituents. These compounds may have similar chemical properties but differ in their biological activities and applications. Some examples of similar compounds are:

    2-Amino-3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline: This compound has a methoxy group instead of an ethoxy group.

    2-Amino-3-cyano-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline: This compound has a chloro group instead of an ethoxy group.

    2-Amino-3-cyano-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline: This compound has a fluoro group instead of an ethoxy group.

These variations in substituents can lead to differences in solubility, reactivity, and biological activity, highlighting the uniqueness of this compound.

Properties

CAS No.

339339-33-2

Molecular Formula

C26H28N4O4S

Molecular Weight

492.6 g/mol

IUPAC Name

4-[2-amino-3-cyano-4-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinolin-1-yl]benzenesulfonamide

InChI

InChI=1S/C26H28N4O4S/c1-4-34-18-9-5-16(6-10-18)23-20(15-27)25(28)30(17-7-11-19(12-8-17)35(29,32)33)21-13-26(2,3)14-22(31)24(21)23/h5-12,23H,4,13-14,28H2,1-3H3,(H2,29,32,33)

InChI Key

QIASHYHZBOLTFY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)C4=CC=C(C=C4)S(=O)(=O)N)N)C#N

Origin of Product

United States

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